Boc-Pro-OSu

Catalog No.
S711704
CAS No.
3392-10-7
M.F
C14H20N2O6
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Pro-OSu

CAS Number

3392-10-7

Product Name

Boc-Pro-OSu

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3

InChI Key

DICWIJISMKZDDY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Pro-OSu;3392-10-7;Boc-L-prolineN-hydroxysuccinimideester;C14H20N2O6;AmbotzBAA5910;AC1LGYGC;15491_ALDRICH;SCHEMBL4959104;15491_FLUKA;CTK8D6348;MolPort-003-845-279;ZINC399463;N-Boc-L-Prolinesuccinimidylester;4018AB;AK-81148;HE060890;KB-281507;ST2412710;N-t-Boc-L-proline-N-hydroxysuccinimideEster;2,5-Dioxopyrrolidin-1-yl1-(tert-butoxycarbonyl)-L-prolinate;1-O-tert-butyl2-O-(2,5-dioxopyrrolidin-1-yl)(2S)-pyrrolidine-1,2-dicarboxylate;TERT-BUTYL(S)-2-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]PYRROLIDINE-1-CARBOXYLATE;(2S)-1,2-PyrrolidinedicarboxylicAcid1-(1,1-Dimethylethyl)2-(2,5-Dioxo-1-pyrrolidinyl)Ester;(2S)-2-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylicAcid1,1-DimethylethylEster

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)CCC2=O

Boc-Pro-OSu (CAS: 3392-10-7) is the N-hydroxysuccinimide (NHS) ester of N-tert-butyloxycarbonyl-L-proline. It serves as a pre-activated, stable, and ready-to-use building block for incorporating proline residues in Boc-based solid-phase (SPPS) and solution-phase peptide synthesis. As a crystalline solid with defined storage conditions, it provides a reliable and convenient alternative to the in-situ activation of its parent acid, Boc-Pro-OH, streamlining the coupling step in peptide chain elongation.

Direct substitution of Boc-Pro-OSu with its precursor acid, Boc-Pro-OH, requires the addition of coupling reagents and activators (e.g., DIC, HBTU, HOBt), introducing process variability, additional reagents to procure and handle, and potentially difficult-to-remove byproducts like dicyclohexylurea (DCU). Switching to an alternative protection strategy, such as using Fmoc-Pro-OH, is not a simple replacement but a fundamental change in the entire synthesis workflow, requiring different deprotection (base vs. acid) and cleavage conditions, which may be unsuitable for the target peptide's sequence. Using a lower-purity or poorly characterized proline source risks introducing side-products or enantiomeric impurities that compromise the yield, purity, and biological activity of the final peptide.

Process Simplification: Eliminates In-Situ Activation Steps and Byproduct Contamination

Using pre-activated Boc-Pro-OSu streamlines the synthesis workflow by eliminating the separate, time-consuming in-situ activation step required for Boc-Pro-OH. The coupling reaction with Boc-Pro-OSu yields N-hydroxysuccinimide, a non-interfering, water-soluble byproduct that is easily removed during standard wash steps. In contrast, a common in-situ method using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) generates insoluble urea byproducts (DCU/DIU), which often require dedicated filtration steps and can contaminate the final product, complicating purification.

Evidence DimensionByproduct Solubility and Removal
Target Compound DataGenerates water-soluble N-hydroxysuccinimide (NHS).
Comparator Or BaselineBoc-Pro-OH + DCC/DIC generates insoluble dicyclohexylurea (DCU) or diisopropylurea (DIU).
Quantified DifferenceQualitative difference in byproduct properties (soluble vs. insoluble), leading to a quantitative reduction in purification steps.
ConditionsStandard Boc-chemistry solid-phase peptide synthesis (SPPS) workflow.

This simplifies the overall process, reduces handling of multiple reagents, and results in a cleaner crude peptide, lowering the time and cost associated with purification.

Risk Mitigation: Reduces Potential for Proline-Specific Racemization Events

Proline residues are susceptible to racemization under certain activation conditions. One study demonstrated that coupling a Boc-amino acid to a proline phenacyl ester using a water-soluble carbodiimide (WSCI) in the presence of 1-hydroxybenzotriazole (HOBt) led to extensive racemization at the proline's alpha-carbon. The use of a pre-synthesized, purified, and characterizable active ester like Boc-Pro-OSu bypasses the variables of in-situ activation, providing a building block with confirmed high enantiomeric purity and de-risking this critical side reaction.

Evidence DimensionRacemization Risk
Target Compound DataLow risk; a pre-formed, purified active ester with defined stereochemical integrity.
Comparator Or BaselineBoc-Pro-OH + WSCI/HOBt activation (under specific conditions with proline esters) showed extensive racemization.
Quantified DifferenceQualitative but critical difference between preserving stereochemistry and risking extensive racemization.
ConditionsCoupling reaction in DMF using carbodiimide and HOBt additive.

Ensuring the stereochemical integrity of each amino acid is critical for the final peptide's biological function, making this a key factor for any quality-focused procurement.

Handling and Stability: Procuring a Stable, Solid Reagent for Reproducible Dosing

Boc-Pro-OSu is a crystalline solid that, when stored under recommended desiccated and refrigerated conditions (typically -20°C), exhibits good long-term stability. This physical form allows for precise weighing and reliable dosing, which is crucial for both manual and automated synthesis platforms. This contrasts favorably with procuring separate coupling reagents, some of which (e.g., uronium/aminium salts like HATU) are highly moisture-sensitive and can degrade upon improper handling or storage, leading to inconsistent activation and lower coupling yields over time.

Evidence DimensionReagent Form and Stability
Target Compound DataStable, crystalline solid.
Comparator Or BaselineMoisture-sensitive coupling reagents (e.g., HATU, HBTU).
Quantified DifferenceQualitative difference in stability and handling requirements (robust solid vs. moisture-sensitive material).
ConditionsStandard laboratory storage and handling.

Improves run-to-run consistency, reduces reagent waste due to degradation, and simplifies inventory management, which are key operational advantages for any lab.

Automated and High-Throughput Boc-SPPS Workflows

For automated synthesizers where process simplicity and reliability are paramount, the use of a pre-activated, solid building block like Boc-Pro-OSu reduces the number of liquid handling steps and potential failure points associated with preparing and dispensing in-situ activation cocktails.

Synthesis of Peptides Requiring High Stereochemical Purity

In the development of therapeutic peptides or chiral catalysts where biological activity is directly tied to stereochemical integrity, procuring Boc-Pro-OSu provides a quality-controlled input that mitigates the risk of racemization that can occur with certain in-situ activation protocols.

Process Development and Scale-Up Operations

For process chemists developing scalable and reproducible peptide syntheses, employing a stable, well-defined intermediate like Boc-Pro-OSu simplifies reaction parameters and eliminates the variability and byproduct profiles of different coupling reagents, leading to a more robust and transferable manufacturing process.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Exact Mass

312.13213636 g/mol

Monoisotopic Mass

312.13213636 g/mol

Heavy Atom Count

22

Other CAS

3392-10-7

Dates

Last modified: 08-15-2023

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